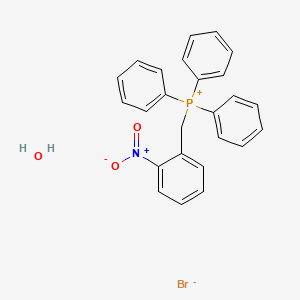
3,5-Difluoro-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-methylphenol: is an organic compound with the molecular formula C7H6F2O . It belongs to the class of fluorophenols, characterized by the presence of fluorine atoms attached to a phenolic ring. The compound is notable for its unique structure, which includes two fluorine atoms at positions 3 and 5, and a methyl group at position 4 on the benzene ring. This specific arrangement imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The key feature of 3,5-Difluoro-4-methylphenol’s structure is the presence of a phenolic hydroxyl group (OH) attached to a benzene ring with two fluorine (F) atoms at positions 3 and 5, and a methyl group (CH3) at position 4. This structure suggests potential for hydrogen bonding due to the OH group and possible electronic effects due to the fluorine atoms
Molecular Mechanism
Temporal Effects in Laboratory Settings
The thermal decomposition behavior of this compound was studied using differential scanning calorimetry (DSC) and thermogravimetry (TG) by using different heating rates . The critical temperature of thermal explosion (Tb) and self-accelerating decomposition temperature (TASDT) were determined to be 249.03 °C and 226.33 °C, respectively .
Metabolic Pathways
It is suggested that O-glucuronidation is the major metabolic pathway of this compound in mammals, while UGT1A1 played a crucial role in this compound O-glucuronidation in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methylphenol typically involves the fluorination of 4-methylphenol (p-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as fluorine gas (F2) or selectfluor under controlled conditions. The reaction is usually carried out in the presence of a catalyst like iron(III) fluoride (FeF3) to facilitate the substitution .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of 3,5-difluoroaniline followed by hydrolysis to yield the desired phenol. This process involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then hydrolyzed under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic medium.
Reduction: Reagents like or .
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
3,5-Difluoro-4-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
3,5-Difluorophenol: Lacks the methyl group at position 4, resulting in different reactivity and properties.
4-Methylphenol (p-Cresol): Lacks the fluorine atoms, making it less electron-withdrawing and altering its chemical behavior.
2,6-Difluoro-4-methylphenol: Similar structure but with fluorine atoms at different positions, leading to different steric and electronic effects.
Uniqueness: 3,5-Difluoro-4-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over reactivity and interaction with biological targets .
Properties
IUPAC Name |
3,5-difluoro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXUPFDHSBROJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)






![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)



